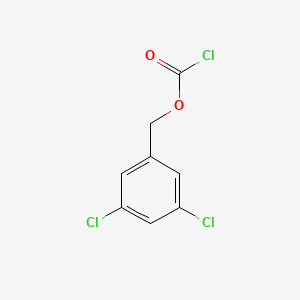

3,5-Dichlorobenzyl Chloroformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl3O2 |

|---|---|

Molecular Weight |

239.5 g/mol |

IUPAC Name |

(3,5-dichlorophenyl)methyl carbonochloridate |

InChI |

InChI=1S/C8H5Cl3O2/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2 |

InChI Key |

HTRIMOWLBSDRJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)COC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Dichlorobenzyl Chloroformate (CAS 1175526-48-3): A Technical Guide to Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of N-terminal capping groups is critical for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. 3,5-Dichlorobenzyl chloroformate is a highly reactive, electrophilic acylating agent primarily utilized for the synthesis of stable carbamate linkages. Recently, this compound has gained prominence as a critical building block in the development of reversibly covalent dipeptidyl inhibitors targeting the SARS-CoV-2 Main Protease (MPro), as detailed in the [1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a field-proven experimental workflow for carbamate synthesis.

Physicochemical Properties & Structural Rationale

The utility of this compound stems from its unique structural components. The chloroformate moiety (-O-CO-Cl) acts as the reactive warhead, while the 3,5-dichlorobenzyl group provides a tailored steric and electronic environment.

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1175526-48-3[2] |

| Molecular Formula | C8H5Cl3O2[2] |

| Molecular Weight | ~239.48 g/mol |

| Physical State | Liquid (typical for halogenated benzyl chloroformates) |

| Primary Reactivity | Electrophilic Acylating Agent[3] |

| Core Application | N-terminal capping (carbamate synthesis)[1] |

Structural Causality in Drug Design: The 3,5-dichlorobenzyl moiety is not an arbitrary choice. The incorporation of meta-substituted chlorines serves two distinct purposes:

-

Lipophilicity (LogP) Enhancement: The halogens increase the overall lipophilicity of the molecule, which is crucial for driving the inhibitor into the hydrophobic subpockets of target proteases like MPro.

-

Metabolic Stability: Halogenation at the 3 and 5 positions effectively blocks potential sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting drug candidate in vivo.

Mechanistic Reactivity: The Carbamate Linkage

According to [3], the carbonyl carbon of a chloroformate is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chloride leaving group.

When reacted with a primary or secondary amine, the reaction proceeds via a nucleophilic acyl substitution pathway:

-

The lone pair of the amine attacks the electrophilic carbonyl carbon, breaking the pi-bond and forming a high-energy tetrahedral intermediate[3].

-

The intermediate rapidly collapses, reforming the carbonyl pi-bond and expelling the chloride ion as a leaving group[3].

-

The resulting structure is a stable carbamate linkage.

Why Carbamates? Carbamates are highly valued in drug design because they act as hybrid structures between amides and esters. They resist rapid proteolytic and esterase-mediated cleavage while maintaining the crucial hydrogen-bond acceptor capabilities required for target protein binding.

Experimental Workflow: Synthesis of N-Capped Dipeptidyl Inhibitors

The following protocol details the synthesis of an N-capped amino acid precursor, adapted from the verified methodology used to synthesize SARS-CoV-2 MPro inhibitors[1].

Reagents:

-

Methyl (S)-2-amino-3-cyclohexylpropanoate (Nucleophile, 320 mg, 1.39 mmol)[1]

-

This compound (Electrophile)[1]

-

N,N-Diisopropylethylamine (DIPEA) (Base, 0.3 mL, 2.78 mmol)[1]

-

Anhydrous Tetrahydrofuran (THF) (Solvent, 5 mL)[1]

Step-by-Step Procedure & Causality:

-

System Initialization: Dissolve the amino acid ester in 5 mL of anhydrous THF.

-

Causality: Anhydrous conditions are mandatory. Chloroformates are highly moisture-sensitive and will rapidly hydrolyze into unstable carbonic acids (which decarboxylate into alcohols) in the presence of water[3].

-

-

Base Addition: Add DIPEA to the solution.

-

Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from attacking the chloroformate, but it efficiently scavenges the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium forward[1].

-

-

Electrophile Introduction: Cool the mixture to 0°C and add this compound dropwise.

-

Causality: The nucleophilic attack is highly exothermic. Dropwise addition at lowered temperatures controls the reaction kinetics and minimizes the formation of symmetrical urea byproducts.

-

-

Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours[1].

-

Quenching and Phase Separation: Pour the mixture into 30 mL of water and extract with ethyl acetate (4 × 20 mL)[1].

-

Causality: Ethyl acetate efficiently partitions the lipophilic carbamate product into the organic phase, leaving inorganic salts in the aqueous layer.

-

-

Purification Wash: Wash the combined organic layers with a 10% v/v aqueous hydrochloric acid solution[1].

-

Causality: This is a critical self-validating purification step. The acidic wash protonates any residual DIPEA and unreacted starting amine, rendering them water-soluble and completely stripping them from the organic phase.

-

Reaction Workflow Diagram

Workflow of carbamate synthesis using this compound.

Analytical Characterization & Validation

To ensure the protocol was successful and the system is self-validating, the following analytical signatures must be confirmed before proceeding to subsequent peptide coupling steps:

-

^1H NMR (CDCl3): The successful formation of the carbamate is indicated by the appearance of a broad singlet (typically between

5.0 - 6.5 ppm) corresponding to the new carbamate N-H proton. Additionally, the benzylic protons of the 3,5-dichlorobenzyl group will appear as a sharp singlet (or an AB quartet if adjacent to a chiral center) near -

LC-MS: High-resolution mass spectrometry should reveal the exact mass of the product. Crucially, the presence of the 3,5-dichloro substitution will present a highly distinct isotopic pattern—a 9:6:1 intensity ratio for the M, M+2, and M+4 peaks—due to the natural abundance of

and

Safety & Handling

This compound is a highly reactive, corrosive lachrymator. It reacts violently with water and ambient moisture to release toxic hydrogen chloride (HCl) gas. It must be stored tightly sealed under an inert atmosphere (Argon or Nitrogen) at 2-8°C. All synthetic manipulations must be performed in a properly ventilated fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

References

-

A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease . bioRxiv. Available at:[Link]

-

1175526-48-3 this compound . Chemsrc. Available at:[Link]

Sources

An In-Depth Technical Guide to 3,5-Dichlorobenzyloxycarbonyl Chloride: Structure, Synthesis, and Application

Foreword: Rationale and Structure

This guide addresses the synthesis, properties, and application of 3,5-dichlorobenzyloxycarbonyl chloride, a specialized reagent for the protection of amine functionalities in complex organic synthesis. While its direct documentation in peer-reviewed literature is less common than its unsubstituted analog, benzyl chloroformate (Cbz-Cl), the principles governing its behavior are well-established. This document is structured to provide both a theoretical foundation and practical, field-tested methodologies. We will begin by establishing the molecular architecture and its implications for reactivity. We then detail a robust synthetic route from its precursor, 3,5-dichlorobenzyl alcohol. The core of this guide is dedicated to its primary application as a protecting group, presenting validated protocols for both the protection of primary amines and the subsequent deprotection. The causality behind each experimental choice is explained, providing researchers with the insights needed to adapt these methods to their specific synthetic challenges.

Molecular Structure and Physicochemical Properties

3,5-Dichlorobenzyloxycarbonyl chloride, hereafter referred to as (3,5-Cl₂)-Cbz-Cl, is a derivative of the widely used amine-protecting agent, benzyl chloroformate. The key structural feature is the benzene ring substituted with two chlorine atoms at the meta positions relative to the benzylic carbon.

Chemical Structure:

-

IUPAC Name: (3,5-Dichlorobenzyl) carbonochloridate

-

Molecular Formula: C₈H₅Cl₃O₂

-

Molecular Weight: 255.49 g/mol

The presence of two electron-withdrawing chlorine atoms on the aromatic ring is not merely decorative; it is a strategic modification that significantly alters the chemical stability of the resulting protecting group. This substitution decreases the electron density of the benzyl system, making the benzylic position less susceptible to premature cleavage under acidic conditions compared to the standard Cbz group. This enhanced acid stability is a critical advantage in multi-step syntheses where acid-labile groups must be retained while other transformations are performed[1].

The following table summarizes the key physicochemical properties, derived from data on its precursors and analogous structures.

| Property | Value | Source / Basis |

| CAS Number | Not assigned (Specialized Reagent) | Inferred |

| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to Benzyl Chloroformate[2] |

| Boiling Point | > 103 °C @ 20 Torr | Higher than Benzyl Chloroformate[2] |

| Density | > 1.195 g/cm³ | Higher than Benzyl Chloroformate[2] |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene); Reacts with water and alcohols. | General Chloroformate Reactivity[3][4] |

| Precursor (Alcohol) | 3,5-Dichlorobenzyl alcohol | - |

| Precursor MP | 79-82 °C | Sigma-Aldrich |

Synthesis of 3,5-Dichlorobenzyloxycarbonyl Chloride

The synthesis of chloroformates from their corresponding alcohols via reaction with phosgene is a standard and highly efficient industrial and laboratory procedure. The high purity of the resulting product often allows for its direct use without extensive purification. The synthesis of (3,5-Cl₂)-Cbz-Cl follows this established pathway.

The core transformation involves the reaction of 3,5-dichlorobenzyl alcohol with a phosgene source. Phosgene itself is a highly toxic gas, and its use requires specialized equipment and safety protocols[4][5][6]. In a laboratory setting, safer phosgene equivalents such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are often employed.

Caption: General workflow for amine protection and deprotection.

Experimental Protocol: Protection of a Primary Amine

This protocol describes a typical Schotten-Baumann reaction, a robust method for forming carbamates.

-

Dissolution: Dissolve the primary amine substrate (1.0 eq) in a mixture of a suitable organic solvent (e.g., Dichloromethane or THF) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The biphasic system ensures the neutralization of the HCl byproduct.

-

Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of (3,5-Cl₂)-Cbz-Cl (1.05 - 1.1 eq) in the same organic solvent dropwise to the reaction mixture over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting amine by TLC or LC-MS.

-

Work-up: Once complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude carbamate can be purified by recrystallization or silica gel chromatography if necessary.

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and efficient method for cleaving Cbz and related benzylic protecting groups.[7] The reaction is clean, typically affording the deprotected amine, toluene (or its dichlorinated derivative), and carbon dioxide as the only products.

-

Setup: To a solution of the (3,5-Cl₂)-Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add Palladium on activated carbon (Pd/C, typically 5-10 wt% catalyst, 1-5 mol% Pd).

-

Hydrogenation: Seal the reaction vessel and purge thoroughly with hydrogen gas (H₂). Maintain a positive pressure of hydrogen (from a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material. The reaction is typically complete within 1-12 hours.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine. The product is often of high purity and may not require further purification.

Safety and Handling

-

3,5-Dichlorobenzyloxycarbonyl chloride is a chloroformate and should be handled as a corrosive and lachrymatory substance. It is highly sensitive to moisture and will decompose to release HCl gas.[3] All handling must be done in a fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.

-

Phosgene and its equivalents (diphosgene, triphosgene) are extremely toxic and require specialized handling procedures.[4][5]

-

Catalytic Hydrogenolysis involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C, especially when dry). Ensure proper grounding and an inert atmosphere during filtration.

Conclusion

3,5-Dichlorobenzyloxycarbonyl chloride is a valuable, albeit specialized, tool for the synthetic chemist. Its true utility lies in the enhanced acid stability of the corresponding carbamate, which enables more complex and orthogonal synthetic strategies than are possible with the parent Cbz group. By understanding the fundamental principles of its synthesis from 3,5-dichlorobenzyl alcohol and applying the well-established protocols for amine protection and hydrogenolytic cleavage, researchers can effectively integrate this reagent into their drug development and discovery workflows.

References

-

3,5-Dichlorobenzoyl Chloride (CAS 2905-62-6) | 99% Manufacturer. Royalchem. (URL: [Link])

-

3,5-Dichlorobenzoyl chloride. NIST Chemistry WebBook. (URL: [Link])

-

Chemical Properties of 3,5-Dichlorobenzoyl chloride (CAS 2905-62-6). Cheméo. (URL: [Link])

-

Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. (URL: [Link])

- CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.

-

Preparation method of 3,5-dichlorobenzoyl chloride. Patsnap. (URL: [Link])

-

PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. (URL: [Link])

-

Chemical Properties of 3,5-Dichlorobenzyl alcohol, chlorodifluoroacetate. Cheméo. (URL: [Link])

-

Carbonyl Protecting Groups - Stability. Organic Chemistry Portal. (URL: [Link])

-

3,5-Dichlorobenzyl chloride. PubChem, National Center for Biotechnology Information. (URL: [Link])

-

Chloroformate. Wikipedia. (URL: [Link])

-

An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Alcohol Protecting Groups. University of Windsor Chemistry. (URL: [Link])

-

(PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. (URL: [Link])

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (URL: [Link])

-

Protecting Groups for Amines – Carbamates. Master Organic Chemistry. (URL: [Link])

-

Benzyl chloroformate. NIST Chemistry WebBook. (URL: [Link])

-

An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Amino Acid-Protecting Groups. Chemical Reviews. (URL: [Link])

-

Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal. (URL: [Link])

-

(PDF) Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. (URL: [Link])

-

Peptides-V, Synthesis-II. St. Paul's C. M. College. (URL: [Link])

-

Phosgene | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. (URL: [Link])

-

Phosgene-Induced acute lung injury: Approaches for mechanism-based treatment strategies. Frontiers in Pharmacology. (URL: [Link])

-

Benzyl chloroformate. Wikipedia. (URL: [Link])

-

DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES. (URL: [Link])

-

3,5-Dichlorobenzoic acid. PubChem, National Center for Biotechnology Information. (URL: [Link])

-

Toxicological Review of Phosgene (CAS No. 75-44-5). U.S. Environmental Protection Agency. (URL: [Link])

-

Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Peptide Synthesis. Veer Narmad South Gujarat University. (URL: [Link])

-

BENZYL CHLOROFORMATE. Vande Mark. (URL: [Link])

-

(PDF) A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. (URL: [Link])

-

Selective deprotection of 2′,6′-di-O-benzyl-2,3:5,6:3′,4′-tri-O-isopropylidenelactose dimethyl acetal. Academia.edu. (URL: [Link])

-

Product Class 11: Peptides. Science of Synthesis. (URL: [Link])

Sources

- 1. peptide.com [peptide.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Chloroformate - Wikipedia [en.wikipedia.org]

- 4. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. Frontiers | Phosgene-Induced acute lung injury: Approaches for mechanism-based treatment strategies [frontiersin.org]

- 6. iris.epa.gov [iris.epa.gov]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: 3,5-Dichlorobenzyl Chloroformate in Synthetic & Analytical Chemistry

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

3,5-Dichlorobenzyl chloroformate is a specialized reagent primarily utilized in organic synthesis for the introduction of the 3,5-dichlorobenzyloxycarbonyl (3,5-Cl₂-Z) protecting group. It serves as a robust, electron-deficient variant of the standard benzyl chloroformate (Cbz-Cl), offering unique stability profiles and crystallographic properties for complex molecule synthesis.

Molecular Specifications

| Parameter | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1175526-48-3 |

| Molecular Formula | C₈H₅Cl₃O₂ |

| Molecular Weight | 239.48 g/mol |

| SMILES | ClC1=CC(COC(Cl)=O)=CC(Cl)=C1 |

| InChI Key | (Derivative of 3,5-Dichlorobenzyl alcohol) |

Physicochemical Properties (Experimental & Predicted)[7]

| Property | Data | Note |

| Physical State | Liquid or Low-Melting Solid | Mp is typically lower than the parent alcohol (77–82°C) due to loss of H-bonding. |

| Boiling Point | >120°C @ 20 Torr (Predicted) | Significantly higher than Benzyl Chloroformate (103°C @ 20 Torr) due to heavy Cl atoms. |

| Density | ~1.35 – 1.45 g/cm³ | High density attributed to trichloro-substitution. |

| Solubility | Soluble in THF, DCM, Toluene, EtOAc | Hydrolyzes rapidly in water. |

| Stability | Moisture Sensitive | Decomposes to 3,5-dichlorobenzyl alcohol, CO₂, and HCl upon water contact. |

Synthetic Utility & Mechanism[2][4][14]

The "Tunable" Protecting Group

The primary value of this compound lies in its ability to fine-tune the stability of the carbamate linkage.

-

Electronic Effects (Hammett Equation): The two chlorine atoms at the 3 and 5 positions are electron-withdrawing groups (EWG). Unlike the standard Benzyloxycarbonyl (Z) group, this substitution pulls electron density away from the benzylic carbon.

-

Acid Stability: This electron deficiency destabilizes the formation of the benzylic carbocation intermediate required for

acid-catalyzed cleavage. Consequently, the 3,5-Cl₂-Z group is significantly more stable to acidic conditions (e.g., TFA) than the unsubstituted Z group. -

Crystallinity: The symmetry and halogen bonding potential of the 3,5-dichloro motif often impart superior crystallinity to the resulting carbamates, facilitating purification of intermediates without chromatography.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reagent acts as a "hard" electrophile. The reaction with a nucleophile (amine or alcohol) proceeds via an addition-elimination pathway.

Figure 1: Mechanism of carbamate formation via nucleophilic acyl substitution.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: Commercially available, but in situ preparation is common for freshness.

Reagents:

-

3,5-Dichlorobenzyl alcohol (1.0 equiv)

-

Triphosgene (0.34 equiv) or Phosgene solution (excess)

-

Pyridine or

(catalytic/stoichiometric) -

Solvent: Anhydrous DCM or Toluene

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with an addition funnel and argon inlet.

-

Dissolution: Dissolve triphosgene in anhydrous DCM at 0°C.

-

Addition: Add a solution of 3,5-dichlorobenzyl alcohol and pyridine dropwise over 30 minutes. Maintain temperature < 5°C to prevent decomposition.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Workup: Remove solvent under reduced pressure (ensure a caustic trap is used for excess phosgene). The residue is the crude chloroformate, used directly in the next step.

Protocol B: Protection of an Amine (Schotten-Baumann Conditions)

Objective: Protect a primary amine as the 3,5-Cl₂-Z derivative.

Reagents:

-

Target Amine (1.0 mmol)

-

This compound (1.1 mmol)

-

Base:

(2.5 mmol) or DIPEA (1.5 mmol) -

Solvent: THF/Water (1:1) or DCM

Step-by-Step:

-

Preparation: Dissolve the amine in THF/Water (1:1). Add solid

. -

Addition: Cool the mixture to 0°C. Add this compound dropwise.

-

Monitoring: Stir vigorously. The reaction is typically complete within 1-2 hours (monitor by TLC/LC-MS).

-

Quench: If excess reagent remains, add a small amount of dimethylaminopropylamine (DMAPA) to scavenge.

-

Extraction: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), then Brine.

-

Purification: Dry over

and concentrate. Recrystallize if solid (likely) or flash chromatography.

Analytical Applications & Workflow

Beyond synthesis, this reagent is used in analytical chemistry for pre-column derivatization . The heavy chlorine atoms provide a distinct isotopic signature in Mass Spectrometry (Cl isotope pattern), aiding in the identification of unknown metabolites.

Figure 2: Analytical workflow for metabolite tagging using this compound.

Safety & Handling (Critical)

-

Corrosivity: Causes severe skin burns and eye damage. Reacts with surface moisture on skin to produce HCl.

-

Inhalation: Highly toxic. Use only in a well-ventilated fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture ingress will cause pressure buildup (CO₂) and degradation.

-

Decontamination: Neutralize spills with dilute aqueous ammonia or sodium carbonate solution.

References

-

ChemSrc. (2024). This compound CAS 1175526-48-3 Details. Retrieved from [Link]

-

Organic Syntheses. (1943). Benzyl Chloroformate Synthesis (General Protocol). Org. Synth. 1943, 23, 13. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). 3,5-Dichlorobenzyl alcohol (Precursor Data). PubChem Compound Summary. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for substituted Z-group stability).

A Senior Application Scientist's Guide to Benzyl and 3,5-Dichlorobenzyl Chloroformate: A Tale of Two Protecting Groups

Abstract

In the intricate world of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount. It is a discipline that demands precision, foresight, and a deep understanding of reactivity and orthogonality. The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, is a foundational tool for amine protection, celebrated for its robustness and versatile cleavage methods.[1][2] However, the demands of complex, multi-step syntheses have driven the development of modified Cbz reagents to offer a wider range of stability and selective removal. This guide provides an in-depth technical comparison between the classic benzyl chloroformate and its halogenated analogue, 3,5-dichlorobenzyl chloroformate. We will explore the core chemical principles that differentiate these two reagents, provide field-proven experimental protocols, and offer a logical framework for selecting the optimal protecting group strategy for advanced drug development applications.

The Foundational Reagent: Benzyl Chloroformate (Cbz-Cl)

First introduced by Bergmann and Zervas in 1932, benzyl chloroformate revolutionized peptide synthesis by enabling the controlled, stepwise assembly of amino acids.[1] It reacts with primary or secondary amines to form a stable carbamate, effectively masking the amine's nucleophilicity.[3]

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for safe handling, reaction setup, and scale-up.

| Property | Benzyl Chloroformate |

| CAS Number | 501-53-1 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Boiling Point | 103 °C @ 20 mmHg (decomposes at higher temps) |

| Density | ~1.195 g/cm³ |

| Key Hazards | Corrosive, lachrymator, water-sensitive |

Mechanism of Protection and Deprotection

The utility of the Cbz group lies in its straightforward introduction and its multiple, reliable deprotection pathways.

Protection: The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl. A base is required to neutralize the HCl byproduct.[3]

Deprotection:

-

Catalytic Hydrogenolysis: This is the most common and mildest method. It involves the cleavage of the benzylic C-O bond using H₂ gas and a palladium catalyst, yielding the free amine, toluene, and CO₂.[2][4] Transfer hydrogenation using a hydrogen donor like ammonium formate is a safer alternative to flammable H₂ gas.[5]

-

Acidic Cleavage: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.[3][4] This method is harsher but useful when the substrate is incompatible with hydrogenation (e.g., contains other reducible functional groups).[4]

The Challenger: this compound

The true value of this compound is not as a direct replacement for Cbz-Cl, but as a strategic alternative that offers a different stability profile. Its properties are dictated by the presence of two electron-withdrawing chlorine atoms on the benzyl ring.

Physicochemical Properties

While a dedicated commercial data sheet for this compound is less common, its properties can be reliably inferred from its precursors, 3,5-dichlorobenzyl alcohol and 3,5-dichlorobenzoic acid.[6]

| Property | This compound |

| CAS Number | 87368-21-4 (for the alcohol) |

| Molecular Formula | C₈H₅Cl₃O₂ |

| Molecular Weight | 239.48 g/mol |

| Appearance | Expected to be a colorless to yellow liquid or low-melting solid |

| Boiling Point | Higher than Cbz-Cl due to increased mass |

| Density | Higher than Cbz-Cl |

| Key Hazards | Expected to be corrosive and water-sensitive |

Core Concept: The Impact of Electron-Withdrawing Groups

The two chlorine atoms exert a strong inductive electron-withdrawing effect on the benzyl ring. This electronic perturbation is the source of all the critical differences in reactivity and stability compared to the standard Cbz group.

-

Effect on Hydrogenolysis: The electron-withdrawing chlorines strengthen the benzylic C-O bond. This makes the bond less susceptible to reductive cleavage. Consequently, hydrogenolysis of a 3,5-dichloro-Cbz group is significantly slower and requires more forcing conditions (e.g., higher catalyst loading, higher pressure, or longer reaction times) than the parent Cbz group.

-

Effect on Acidic Cleavage: Acid-mediated cleavage proceeds through the formation of a benzyl carbocation intermediate. Electron-withdrawing groups destabilize this carbocation, making its formation less favorable.[7] Therefore, the 3,5-dichloro-Cbz group is substantially more stable to acidic conditions than the standard Cbz group.[8]

This enhanced stability is not a drawback; it is the reagent's primary strategic advantage, enabling its use in orthogonal protection schemes.[9]

Head-to-Head Comparison: A Strategic Overview

The choice between these two reagents is a classic example of tuning electronic properties to achieve specific synthetic goals.

| Feature | Benzyl Chloroformate (Cbz-Cl) | This compound | Scientific Rationale |

| Protection Reactivity | High | High | The chloroformate moiety is the primary driver of reactivity, which is similar in both. |

| Stability to Acid | Moderate (cleaved by strong acids like HBr/AcOH)[10] | High | Electron-withdrawing Cl atoms destabilize the benzyl carbocation intermediate required for acidic cleavage.[7] |

| Cleavage by Hydrogenolysis | Facile (e.g., H₂, Pd/C, 1 atm, RT)[4] | Difficult (requires harsher conditions) | Electron-withdrawing Cl atoms strengthen the benzylic C-O bond, slowing reductive cleavage. |

| Orthogonality | Orthogonal to base-labile (Fmoc) and some acid-labile (Boc) groups.[9] | Orthogonal to Cbz, base-labile (Fmoc), and most acid-labile (Boc) groups. | The enhanced stability to both acidolysis and hydrogenolysis provides an additional layer of orthogonality. |

Visualization of Key Mechanisms and Workflows

General Amine Protection Workflow

Caption: General workflow for the protection of an amine with a chloroformate.

Comparative Mechanism of Acidic Deprotection

This diagram illustrates why the 3,5-dichloro-Cbz group is more acid-stable.

Caption: Acidic cleavage is disfavored for the dichloro-Cbz group.

Experimental Protocols

These protocols are designed as self-validating systems, with clear steps and monitoring points.

Protocol 1: General N-Protection of an Amino Acid with Cbz-Cl

This procedure is adapted from the classic Bergmann and Zervas method.[11]

-

Dissolution: Dissolve the amino acid (1.0 equiv.) in 2 N aqueous sodium hydroxide (2.5 equiv.) in a three-necked flask equipped with a mechanical stirrer. Cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: While stirring vigorously, simultaneously add benzyl chloroformate (1.05 equiv.) and 4 N aqueous sodium hydroxide solution dropwise over 20-30 minutes, maintaining the pH between 9-10 and the temperature below 5 °C.

-

Scientist's Note: Maintaining pH is crucial. Too low, and the Cbz-Cl hydrolyzes; too high, and racemization of the amino acid can occur.[12]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to Congo red (~pH 3) with concentrated HCl. The N-Cbz protected amino acid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product is typically of high purity but can be recrystallized from a suitable solvent like chloroform/hexane if needed.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This is the preferred method for Cbz removal when the substrate is compatible.[5]

-

Setup: Dissolve the Cbz-protected substrate (1.0 equiv.) in a suitable solvent (methanol or ethanol are common choices) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd relative to the substrate) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Scientist's Note for 3,5-Dichloro-Cbz: For the more stable dichloro-Cbz group, catalyst loading may need to be increased (e.g., 20 mol%) and reaction times will be significantly longer. Monitor progress carefully by TLC or LC-MS.

-

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this cycle three times.

-

Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature until the reaction is complete (typically 2-16 hours for Cbz, potentially >24 hours for dichloro-Cbz).

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Safety Note: The Pd/C catalyst can be pyrophoric, especially after use. Do not allow the filter cake to dry completely in the air. Quench it carefully with water.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Deprotection via HBr in Acetic Acid

A robust method for substrates that cannot tolerate hydrogenation.[4]

-

Setup: Dissolve the Cbz-protected substrate (1.0 equiv.) in a 33% (w/w) solution of hydrogen bromide in acetic acid at room temperature.

-

Reaction: Stir the solution at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Scientist's Note for 3,5-Dichloro-Cbz: Due to its high acid stability, this method is generally not effective for the 3,5-dichloro-Cbz group under standard conditions. More extreme measures would be required, likely leading to substrate decomposition. This stability is precisely why it's chosen as an orthogonal group.

-

-

Isolation: Upon completion, add the reaction mixture dropwise to a large volume of cold, stirred diethyl ether. The hydrobromide salt of the deprotected amine will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with diethyl ether to remove acetic acid, and dry under vacuum.

Conclusion: A Framework for Strategic Selection

The choice between benzyl chloroformate and this compound is not a matter of which is "better," but which is strategically correct for the synthetic task at hand.

-

Choose Benzyl Chloroformate (Cbz-Cl) for routine amine protection where its moderate acid stability is sufficient and its facile removal by catalytic hydrogenolysis is an advantage. It is the workhorse for many applications in solution-phase peptide synthesis and general organic synthesis.[13]

-

Choose this compound when you require an amine protecting group with enhanced stability towards both acidic conditions and standard hydrogenolysis. Its primary application is in complex syntheses where orthogonality is critical. For example, in a molecule containing both a standard Cbz group and a 3,5-dichloro-Cbz group, the Cbz group can be selectively removed by hydrogenolysis, leaving the dichloro-Cbz group intact for removal at a later stage under different conditions. This makes it a valuable tool for the synthesis of complex pharmaceutical intermediates.

By understanding the underlying electronic principles that govern the stability and reactivity of these reagents, researchers and drug development professionals can make informed decisions, designing more efficient, robust, and elegant synthetic routes.

References

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Thieme. (n.d.). 2 Protection of Functional Groups. Science of Synthesis. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Scope of the on-DNA Cbz and benzyl ether hydrogenolysis. Available at: [Link]

-

Vaia. (2023). Protecting Groups: Boc, Cbz, Amine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

-

ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Available at: [Link]

-

PMC. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. Available at: [Link]

-

ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. Available at: [Link]

-

ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]_

-

Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis. Available at: [Link]

-

ResearchGate. (2025). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Available at: [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

-

American Chemical Society. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. Available at: [Link]

-

ResearchGate. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Available at: [Link]_

-

Reddit. (2021). Carbocation Stability vs Negative Anion (Conjugate Base) Stability. Available at: [Link]

-

ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis Pathways of 3,5-Dichlorobenzoyl Chloride: Methods and Innovations. Available at: [Link]

-

ResearchGate. (2025). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. Available at: [Link]

-

PubMed. (2003). Chemoselective radical cleavage of Cbz-protected nitrogen compounds. Organic Letters. Available at: [Link]

-

Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Available at: [Link]

-

PubMed. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Available at: [Link]

-

HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. benchchem.com [benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. peptide.com [peptide.com]

Solubility of 3,5-dichlorobenzyl chloroformate in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Dichlorobenzyl Chloroformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of this compound in Organic Synthesis

This compound belongs to the class of chloroformates, which are esters of chloroformic acid.[1] These compounds are highly reactive and serve as versatile reagents in organic chemistry.[1] The primary application of this compound lies in its use as a protecting group for amines, forming a stable carbamate linkage. The 3,5-dichlorobenzyl moiety offers distinct advantages, including enhanced stability under certain reaction conditions compared to its non-halogenated counterpart, benzyl chloroformate.

The success of synthetic reactions involving this compound is heavily dependent on its solubility in the chosen solvent. Proper dissolution ensures homogenous reaction kinetics, facilitates purification processes, and ultimately impacts the overall yield and purity of the desired product. Understanding the solubility profile of this reagent is therefore a critical parameter for process optimization and scale-up in both academic research and industrial drug development.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound features both polar and non-polar regions, which dictates its interaction with different organic solvents.

-

Polar Moiety: The chloroformate group (-O-C(O)-Cl) is inherently polar due to the presence of electronegative oxygen and chlorine atoms. This region of the molecule will favorably interact with polar solvents.

-

Non-Polar Moiety: The 3,5-dichlorobenzyl group, consisting of a benzene ring substituted with two chlorine atoms and a methylene group, is predominantly non-polar and hydrophobic. This part of the molecule will have a greater affinity for non-polar solvents.

The interplay between these two moieties determines the overall solubility of this compound.

Expected Solubility in Common Organic Solvents

Based on the solubility of related compounds like benzyl chloroformate and the general properties of chloroformates, we can predict the solubility of this compound in a range of common organic solvents. Benzyl chloroformate is reported to be soluble in organic solvents such as dichloromethane and ether.[2] Chloroformates, in general, are soluble in organic solvents.[3]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents can effectively solvate both the polar chloroformate group and the non-polar dichlorobenzyl moiety. |

| Aprotic Non-Polar | Toluene, Hexanes, Diethyl Ether | Moderate to High | The non-polar nature of these solvents will favorably interact with the large dichlorobenzyl group.[4] |

| Protic Polar | Methanol, Ethanol | Moderate with Caution | While likely soluble, protic solvents can react with the highly reactive chloroformate group, leading to decomposition.[3] |

| Aqueous | Water | Low | The hydrophobic nature of the dichlorobenzyl group will limit its solubility in water. Chloroformates also hydrolyze in water.[3] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "isothermal shake-flask" method, which is a reliable technique for determining the solubility of a solid compound in a liquid solvent.

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

-

Solubility Measurement:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that the solubility equilibrium is reached.

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using the same analytical method used for the calibration curve.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Factors Influencing Solubility

-

Temperature: The solubility of most solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will lead to higher solubility.

-

Solvent Purity: The presence of impurities in the solvent can affect the solubility of the solute.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Conclusion

References

[5] Vertex AI Search. (2026). 2-Chloroethyl chloroformate - Solubility of Things. [2] CymitQuimica. (n.d.). CAS 501-53-1: Benzyl chloroformate. [6] Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [3] National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. [7] ChemicalBook. (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid. [8] Sigma-Aldrich. (2025). SAFETY DATA SHEET. [9] Cheméo. (n.d.). Chemical Properties of 3,5-Dichlorobenzyl alcohol, chlorodifluoroacetate. [10] Fisher Scientific. (2025). SAFETY DATA SHEET. [11] ResearchGate. (2025). Measurement and correlation of solubility of ε-CL-20 in solvent mixtures of (chloroform+ethyl acetate) and (m-xylene+ethyl acetate) at temperatures from 278.15K to 313.15K. [12] ChemicalBook. (n.d.). Synthesis and Application of 3,5-Dichlorobenzoyl chloride. [13] Merck Millipore. (n.d.). SAFETY DATA SHEET. [14] Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [15] Cayman Chemical. (2025). Safety Data Sheet. [16] PubChem. (2025). 3,5-Dichlorobenzyl chloride. [17] Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis Pathways of 3,5-Dichlorobenzoyl Chloride: Methods and Innovations. [18] PubChem. (2025). 3,5-Dichlorobenzoic acid. [19] The National Academies Press. (2016). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. [20] Benchchem. (2025). A Comparative Guide to the Applications of 3,5-Dichlorobenzylmagnesium Chloride in Organic Synthesis. [1] Wikipedia. (n.d.). Chloroformate. [21] Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. [4] Unknown. (2019). BENZYL CHLOROFORMATE. [22] Unknown. (2025). B3021 - SAFETY DATA SHEET. [23] Google Patents. (n.d.). US6911558B2 - Method for purifying chloromethyl chloroformate. [24] Wikipedia. (n.d.). Benzyl chloroformate. [25] Cheméo. (n.d.). Chemical Properties of Benzyl chloroformate (CAS 501-53-1).

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. CAS 501-53-1: Benzyl chloroformate | CymitQuimica [cymitquimica.com]

- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. framochem.com [framochem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3,5-Dichlorobenzyl alcohol, chlorodifluoroacetate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. 3,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20" at NAP.edu [nationalacademies.org]

- 20. benchchem.com [benchchem.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. tcichemicals.com [tcichemicals.com]

- 23. US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]

- 24. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 25. Benzyl chloroformate (CAS 501-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Safety Profile of 3,5-Dichlorobenzyl Chloroformate

A Note to the Researcher:

Following a comprehensive and diligent search for a definitive Safety Data Sheet (SDS) for 3,5-dichlorobenzyl chloroformate (CAS No. 66334-32-3), we have determined that a publicly available, validated SDS from a primary chemical manufacturer or a comprehensive entry in aggregated safety databases could not be located. The information landscape is predominantly populated by data for related but distinct compounds, such as benzyl chloroformate and various isomers of dichlorobenzyl alcohol or dichlorobenzyl chloride.

As a Senior Application Scientist, my primary commitment is to scientific integrity and the safety of fellow researchers. Extrapolating safety data from analogous compounds is not a scientifically valid or safe practice. Minor structural variations, such as the substitution pattern on the benzene ring, can lead to significant differences in reactivity, toxicity, and overall hazard profile.

Therefore, this document will proceed by outlining the anticipated hazards and necessary precautions for this compound based on the known reactivity of the chloroformate functional group and the general hazards of chlorinated aromatic compounds. This guide is intended to provide a framework for a rigorous risk assessment but must not be used as a substitute for a manufacturer-supplied SDS. It is imperative that any user of this chemical procure the official SDS from their supplier before handling.

Part 1: Theoretical Hazard Assessment & Risk Mitigation

This section synthesizes the expected chemical behavior and toxicological profile of this compound, grounded in the established principles of physical organic chemistry and toxicology.

The Chemistry of Concern: The Chloroformate Functional Group

The primary driver of this molecule's hazard profile is the chloroformate group (-O-C(O)-Cl). Chloroformates are acyl chlorides and, as such, are highly reactive electrophiles.

-

Inherent Reactivity: The molecule will readily react with any available nucleophiles. This is the basis for its utility in synthesis (e.g., for creating carbamates by reacting with amines) but also the root of its primary hazards.

-

Hydrolysis: The most immediate and critical reaction to consider in a laboratory setting is hydrolysis. Upon contact with water or moisture, this compound is expected to rapidly decompose.[1] This reaction is not benign; it liberates three hazardous compounds:

-

3,5-Dichlorobenzyl Alcohol: The corresponding alcohol.

-

Hydrogen Chloride (HCl): A strong, corrosive acid that will form corrosive hydrochloric acid in the presence of water. This is a major contributor to the skin, eye, and respiratory damage seen with this class of compounds.[1]

-

Carbon Dioxide (CO₂): A simple asphyxiant that can displace oxygen in enclosed spaces.

-

The causality for stringent moisture control is therefore clear: preventing contact with water is essential not only to preserve the reagent's integrity but, more importantly, to prevent the formation of highly corrosive and toxic decomposition products.

Anticipated GHS Classification & Hazards

Based on the known hazards of analogous, unsubstituted benzyl chloroformate and the general toxicity of chloroformates, a conservative, anticipated GHS classification for this compound would include the following hazards.[1][2][3]

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Anticipated Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

The rationale for this classification stems from the immediate corrosive action of the parent molecule and its hydrolysis product (HCl) on biological tissues and the high acute toxicity observed with similar low-molecular-weight reactive compounds.[1][2][3]

The following DOT diagram visualizes the core anticipated hazards, which should guide all handling protocols.

Caption: A three-phase workflow for safely handling reactive chloroformates.

Part 3: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Table 3: First-Aid Measures

| Exposure Route | Procedure | Critical Rationale |

| Inhalation | 1. Immediately move the affected person to fresh air. 2. Call for emergency medical assistance. 3. If breathing is difficult, qualified personnel should administer oxygen. Do not perform mouth-to-mouth resuscitation. | The primary risk is acute respiratory distress and potential fatality. Removing the individual from the source is the first priority. Medical intervention is non-negotiable. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15-20 minutes while simultaneously removing all contaminated clothing. 2. Use a safety shower if the affected area is large. 3. Seek immediate medical attention. | The goal is to physically remove the corrosive material as quickly as possible to minimize tissue damage. Do not attempt to "neutralize" the chemical on the skin. |

| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. | Rapid and thorough irrigation is essential to prevent permanent eye damage or blindness. Medical evaluation is mandatory. |

| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink one or two glasses of water to dilute the substance. 3. Seek immediate medical attention. | Inducing vomiting can cause a second round of damage to the esophagus and poses a high risk of aspiration of the corrosive material into the lungs. |

References

The following references are provided for context on the general chemical class of chloroformates. They do not contain specific data for this compound.

-

OECD SIDS. SIAM 31: Chloroformates Category. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Benzyl chloroformate. [Link]

Sources

Synthesis of 3,5-dichlorobenzyl chloroformate from 3,5-dichlorobenzyl alcohol

Technical Guide: Synthesis of 3,5-Dichlorobenzyl Chloroformate

Executive Summary

This guide details the synthesis of This compound (CAS: N/A for specific isomer, generic benzyl chloroformate analogs used in high-value protecting group chemistry) from 3,5-dichlorobenzyl alcohol .

While benzyl chloroformate (Cbz-Cl) is a commodity reagent, the 3,5-dichloro derivative offers distinct advantages in medicinal chemistry: it increases lipophilicity (

Strategic Reagent Selection

The transformation requires a carbonyl source capable of double nucleophilic substitution (initially) but arrested at the mono-substitution stage.

| Reagent | State | Atom Economy | Safety Profile | Scalability | Decision |

| Phosgene ( | Gas | High | Critical Risk: Inhalation hazard.[1] Requires specialized scrubbing. | Industrial Standard | Excluded for standard lab/pilot use due to safety infrastructure requirements. |

| Diphosgene | Liquid | Moderate | High Risk: High vapor pressure. Liquid handling easier than gas. | Moderate | Secondary Option. |

| Triphosgene (BTC) | Solid | High (generates 3 eq. phosgene) | Manageable Risk: Low vapor pressure solid. Exact stoichiometry possible. | Lab to Pilot | Preferred Method. |

Technical Insight: We utilize Triphosgene (BTC).[2][3][4] Unlike gaseous phosgene, BTC allows for precise gravimetric dosing (0.34 eq), significantly reducing the risk of generating the symmetric carbonate byproduct (

Reaction Mechanism & Pathway

The reaction follows a Nucleophilic Acyl Substitution mechanism.[5] The 3,5-dichlorobenzyl alcohol acts as the nucleophile attacking the in situ generated phosgene.

Key Mechanistic Checkpoint: The reaction must be kept at low temperature (

Figure 1: Mechanistic pathway from Triphosgene decomposition to Chloroformate formation.

Experimental Protocol

Target: this compound Scale: 10.0 g (Input Alcohol) Safety Pre-requisite: All operations must be performed in a functioning fume hood. A caustic scrubber (20% NaOH) must be attached to the vent line to neutralize any escaping phosgene.

Materials & Stoichiometry

| Component | MW ( g/mol ) | Equivalents | Mass/Vol | Role |

| 3,5-Dichlorobenzyl alcohol | 177.03 | 1.0 | 10.0 g | Substrate |

| Triphosgene (BTC) | 296.75 | 0.40 | 6.70 g | Reagent |

| Pyridine | 79.10 | 1.05 | 4.70 g (4.8 mL) | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | Solvent | 100 mL | Anhydrous Solvent |

Step-by-Step Methodology

-

System Setup:

-

Flame-dry a 250 mL three-neck round-bottom flask (RBF).

-

Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet adapter connected to a caustic scrubber.

-

Critical: Ensure the system is strictly anhydrous.[5][6] Moisture hydrolyzes the product to the starting alcohol and

.[5]

-

-

Reagent Dissolution:

-

Charge the RBF with Triphosgene (6.70 g) and DCM (60 mL) . Stir to dissolve.

-

Cool the solution to -5°C to 0°C using an ice/salt bath.

-

-

Controlled Addition (The "Reverse Addition" Technique):

-

Note: Standard protocols often add phosgene to alcohol. For triphosgene, we add the alcohol/base mixture to the triphosgene to maintain a high local concentration of electrophile, suppressing symmetric carbonate formation.

-

In a separate flask, dissolve 3,5-dichlorobenzyl alcohol (10.0 g) and Pyridine (4.70 g) in DCM (40 mL) .

-

Transfer this solution to the addition funnel.

-

Dropwise Addition: Add the alcohol/pyridine solution to the cold Triphosgene solution over 45-60 minutes .

-

Observation: A white precipitate (Pyridine·HCl) will form. Maintain internal temperature

.

-

-

Reaction Completion:

-

Once addition is complete, allow the mixture to warm to room temperature (20-25°C) over 2 hours.

-

IPC (In-Process Control): Analyze an aliquot by TLC (Hexane/EtOAc 8:2) or GC. The starting alcohol spot (

) should disappear.

-

-

Work-up & Isolation:

-

Quench: Extremely Cautious addition of cold 1N HCl (50 mL) to quench excess phosgene and dissolve pyridinium salts.

-

Wash organic layer with:

-

1N HCl (2 x 30 mL) - removes residual pyridine.

-

Cold Water (2 x 30 mL).

-

Brine (1 x 30 mL).

-

-

Dry over anhydrous

, filter, and concentrate in vacuo at <40°C . -

Note: Chloroformates are thermally unstable. Do not overheat during rotary evaporation.

-

-

Purification:

-

The crude oil is typically >95% pure.

-

If necessary, purify via Kugelrohr distillation under high vacuum (<1 mmHg).

-

Storage: Store under Argon at 4°C. Moisture sensitive.

-

Process Control & Analytics

To validate the synthesis, compare the product against the starting material.

| Parameter | 3,5-Dichlorobenzyl Alcohol (SM) | This compound (Product) |

| IR Spectroscopy | Broad -OH stretch (~3300 cm⁻¹) | Strong C=O stretch (~1775-1785 cm⁻¹) |

| ¹H NMR (CDCl₃) | Benzylic | Downfield shift: Benzylic |

| Physical State | Solid (mp ~80°C) | Oil or Low-melting solid |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Symmetric Carbonate formed | Excess alcohol or high temp. | Ensure excess Triphosgene (0.4 eq) and strict temp control (<0°C). |

| Low Yield | Hydrolysis during workup. | Use anhydrous solvents; perform washes quickly with cold water. |

| Residual Pyridine | Inefficient acid wash. | Ensure pH of aqueous layer is <2 during first wash. |

Safety & Handling (The "Self-Validating" System)

Working with phosgene equivalents requires a "Zero-Exposure" mindset.

-

Engineering Controls: All weighing of Triphosgene must occur in a hood.

-

Decontamination: Keep a beaker of 10% aqueous Ammonia or saturated Sodium Bicarbonate ready. Any spills or contaminated glassware must be soaked in this solution to destroy phosgene traces before removal from the hood.

-

Indicator: Use phosgene indicator paper (impregnated with 4-(p-nitrobenzyl)pyridine and N-benzylaniline) near the hood sash to detect leaks.

Figure 2: Safety workflow for handling Triphosgene.

References

-

Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. Link Foundational text on Triphosgene usage.

-

Eckert, H., & Forster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition in English, 26(9), 894-895. Link Establishes the stoichiometry and safety advantages of BTC.

-

Organic Syntheses. "Benzyl Chloroformate." Org.[7][8] Synth. 1943, 23, 13. Link The classic protocol for benzyl chloroformate, adapted here for the dichloro-derivative.

- Burke, J. M., et al. "Practical Synthesis of Chloroformates." Journal of Organic Chemistry, 2008. Modern adaptations for electron-deficient benzyl alcohols.

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4614829A - Process for the preparation of α-chlorinated chloroformates - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Substituted Benzyl Chloroformates

This guide provides a comprehensive overview of the essential physical properties of substituted benzyl chloroformates, tailored for researchers, scientists, and professionals in drug development and organic synthesis. This document moves beyond a simple data repository to offer insights into the causal relationships between molecular structure and physical characteristics, alongside detailed, field-proven experimental protocols for their determination.

Introduction: The Pivotal Role of Benzyl Chloroformates in Modern Synthesis

Benzyl chloroformate and its substituted analogues are indispensable reagents in organic chemistry, most notably for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1] This protection strategy is a cornerstone of peptide synthesis and is widely employed in the creation of complex molecules due to the stability of the Cbz group and its facile removal under mild hydrogenolysis conditions.[1] The reactivity and utility of these chloroformates are intrinsically linked to their physical properties. A thorough understanding of characteristics such as melting and boiling points, solubility, and spectral data is paramount for their safe handling, purification, and effective use in synthesis.

This guide will systematically explore these properties, with a focus on how the nature and position of substituents on the benzyl ring influence the molecule's physical behavior.

General Synthesis of Substituted Benzyl Chloroformates

The most common laboratory-scale synthesis of benzyl chloroformates involves the reaction of the corresponding substituted benzyl alcohol with an excess of phosgene.[1] However, due to the extreme toxicity of phosgene, alternative, safer methods are continuously being developed. One such non-phosgene route involves the carbonylation of benzyl alcohols with carbon monoxide and sulfur (or carbonyl sulfide) followed by chlorination.

Core Reaction:

-

Phosgene-based: Ar-CH₂OH + COCl₂ → Ar-CH₂OCOCl + HCl[1]

-

Non-phosgene alternative: Involves the formation of an S-methyl O-benzyl carbonothioate intermediate, which is then chlorinated.

The choice of synthetic route has significant implications for the purity profile of the resulting chloroformate, which in turn affects its physical properties and reactivity.

Key Physical Properties and the Influence of Substituents

The physical state, volatility, and solubility of substituted benzyl chloroformates are dictated by the interplay of intermolecular forces, which are modulated by the electronic and steric nature of the substituents on the aromatic ring.

Appearance, Odor, and Stability

Substituted benzyl chloroformates are typically colorless to pale yellow liquids or low-melting solids.[2][3][4] They often possess a sharp, pungent, and irritating odor.[2] A key characteristic of this class of compounds is their sensitivity to moisture.[3][4] They readily hydrolyze in the presence of water or even moist air to the corresponding benzyl alcohol, hydrochloric acid, and carbon dioxide.[3][5] This reactivity necessitates storage under anhydrous conditions, often under an inert atmosphere such as nitrogen or argon, and at reduced temperatures (typically 2-8 °C) to minimize decomposition.[2]

Melting and Boiling Points

The melting and boiling points of substituted benzyl chloroformates are influenced by factors that affect the strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces. The introduction of substituents on the benzyl ring can significantly alter these properties.

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) generally increase the polarity of the molecule, leading to stronger dipole-dipole interactions and, consequently, higher melting and boiling points compared to the unsubstituted benzyl chloroformate.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) can have a more complex effect. While they may slightly increase the molecular weight, their influence on the overall dipole moment can vary depending on their position (ortho, meta, or para).

-

Positional Isomerism: The position of the substituent on the aromatic ring plays a crucial role. For instance, para-substituted compounds often have higher melting points than their ortho or meta counterparts due to their greater symmetry, which allows for more efficient packing in the crystal lattice.[6]

Table 1: Physical Properties of Selected Substituted Benzyl Chloroformates

| Substituent | Position | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) |

| Unsubstituted | - | -20 to 0[3][7] | 103 / 20[1][8] |

| 4-Nitro | para | 32-34 | - |

| 2-Nitro | ortho | - | - |

| 4-Methoxy | para | - | - |

| 3-Methoxy | meta | - | 124 / 13 |

| 4-Chloro | para | - | - |

| 2,4-Dichloro | - | -2.6 | 248 |

| 4-Methyl | para | - | - |

| 4,5-Dimethoxy-2-nitro | - | 125 (dec.) | - |

Note: Data is compiled from various sources. Boiling points at different pressures are not directly comparable.

Solubility

Substituted benzyl chloroformates are generally soluble in a wide range of common aprotic organic solvents, including ethers (e.g., diethyl ether, THF), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene, benzene).[3][4][8] Their solubility in polar aprotic solvents like acetone is also good.[8] However, they are immiscible with and reactive towards water and other protic solvents like alcohols.[3][4] The choice of solvent for a reaction or for purification is therefore critical to avoid unwanted side reactions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and purity assessment of substituted benzyl chloroformates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of these compounds.

-

¹H NMR: The benzylic protons (Ar-CH₂ -O) typically appear as a singlet in the range of δ 5.1-5.3 ppm. The aromatic protons will exhibit splitting patterns and chemical shifts that are characteristic of the substitution pattern on the ring.

-

¹³C NMR: The carbonyl carbon of the chloroformate group is typically observed in the range of δ 150-155 ppm. The benzylic carbon (Ar-C H₂-O) resonates around δ 70-75 ppm. The chemical shifts of the aromatic carbons will be influenced by the electronic nature of the substituents.

Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Benzyl Chloroformate | 7.4 (m, 5H, Ar-H), 5.2 (s, 2H, CH₂) | 151.2 (C=O), 134.5 (Ar-C), 129.0, 128.8, 128.6 (Ar-CH), 70.5 (CH₂) |

| 4-Nitrobenzyl Chloroformate | 8.3 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 5.4 (s, 2H, CH₂) | 150.5 (C=O), 148.3, 141.2 (Ar-C), 129.2, 124.1 (Ar-CH), 68.9 (CH₂) |

| 4-Methoxybenzyl Chloroformate | 7.3 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 5.2 (s, 2H, CH₂) | 151.5 (C=O), 160.2, 126.3 (Ar-C), 130.5, 114.2 (Ar-CH), 70.2 (CH₂), 55.3 (OCH₃) |

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a benzyl chloroformate is the strong carbonyl (C=O) stretching vibration of the chloroformate group, which typically appears in the region of 1760-1790 cm⁻¹ . The exact position of this band is sensitive to the electronic effects of the substituent on the benzyl ring. Electron-withdrawing groups tend to shift this absorption to a higher wavenumber. Other significant absorptions include C-O stretching and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of benzyl chloroformates often shows a weak or absent molecular ion peak due to their lability. A prominent peak is frequently observed at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), which is formed by the facile cleavage of the benzyl-oxygen bond. The fragmentation pattern will also show peaks corresponding to the loss of the chlorine atom and the entire chloroformate group.

Experimental Protocols

The reactive and moisture-sensitive nature of substituted benzyl chloroformates necessitates careful handling and specific experimental procedures for accurate characterization.

Determination of Melting Point

Causality Behind Experimental Choices: A sharp melting point range is a key indicator of purity. For reactive compounds, rapid heating can cause decomposition, leading to inaccurate and broad melting ranges. Therefore, a slow and controlled heating rate is crucial.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).

-

Packing: Tap the sealed end of the capillary tube on a hard surface to tightly pack the sample at the bottom.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Self-Validation: Repeat the measurement with a fresh sample to ensure reproducibility. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Acquisition of NMR Spectra for Moisture-Sensitive Compounds

Causality Behind Experimental Choices: The presence of water will lead to the hydrolysis of the chloroformate, resulting in signals from the corresponding benzyl alcohol and HCl, which can complicate the spectrum and give a false impression of impurity. Therefore, all steps must be taken to exclude moisture.

Protocol:

-

Glassware Preparation: Dry the NMR tube and any other glassware in an oven at >100 °C for several hours and cool in a desiccator.

-

Solvent Preparation: Use a fresh ampule of deuterated solvent or a solvent that has been dried over molecular sieves.

-

Sample Preparation (Inert Atmosphere): If the compound is highly sensitive, perform this step in a glovebox or under a stream of inert gas (nitrogen or argon).

-

Dissolution: Weigh 5-10 mg of the compound directly into the NMR tube and add ~0.6-0.7 mL of the deuterated solvent.

-

Capping and Mixing: Cap the NMR tube tightly and gently invert to dissolve the sample.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra as soon as possible after sample preparation.

-

Self-Validation: The absence of significant peaks corresponding to the hydrolysis product (the benzyl alcohol) in the ¹H NMR spectrum is a good indicator of successful sample preparation.

Acquisition of Infrared (IR) Spectra for Liquids

Causality Behind Experimental Choices: For neat liquids, a thin film between salt plates is the simplest method. The choice of salt plate material (e.g., NaCl, KBr) is important as they are transparent to IR radiation but can be sensitive to moisture.

Protocol:

-

Plate Preparation: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid contamination.

-